N-(2-(5-cyclopropyl-3-(thiophen-3-yl)-1H-pyrazol-1-yl)ethyl)-2-(4-fluorophenyl)acetamide
Description
Properties
IUPAC Name |
N-[2-(5-cyclopropyl-3-thiophen-3-ylpyrazol-1-yl)ethyl]-2-(4-fluorophenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20FN3OS/c21-17-5-1-14(2-6-17)11-20(25)22-8-9-24-19(15-3-4-15)12-18(23-24)16-7-10-26-13-16/h1-2,5-7,10,12-13,15H,3-4,8-9,11H2,(H,22,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VBBSDZSOZNUQTL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=CC(=NN2CCNC(=O)CC3=CC=C(C=C3)F)C4=CSC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20FN3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2-(5-cyclopropyl-3-(thiophen-3-yl)-1H-pyrazol-1-yl)ethyl)-2-(4-fluorophenyl)acetamide is a complex organic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article provides a detailed overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The compound's molecular formula is , with a molecular weight of approximately 369.49 g/mol. It features a pyrazole ring, a cyclopropyl group, and a thiophene moiety, which are known to contribute to its biological properties. The presence of the fluorophenyl group may enhance its binding affinity to biological targets.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 369.49 g/mol |
| Structural Features | Pyrazole, Cyclopropyl, Thiophene, Fluorophenyl |
The biological activity of this compound is believed to involve interactions with various biological targets, including enzymes and receptors. The pyrazole ring is particularly noted for its diverse pharmacological effects, such as:
- Anti-inflammatory : Compounds with similar structures have shown significant anti-inflammatory properties by inhibiting cyclooxygenase (COX) enzymes.
- Anticancer : Preliminary studies suggest that this compound may exhibit antiproliferative effects on cancer cell lines through modulation of signaling pathways involved in cell growth and apoptosis.
- Antimicrobial : The compound has potential antimicrobial activity, which could be attributed to its ability to disrupt microbial cell membranes or inhibit essential metabolic pathways.
Anticancer Activity
A study focused on the anticancer properties of pyrazole derivatives indicated that compounds with similar structural features can induce apoptosis in prostate cancer cells (PC3). The mechanism involves the activation of caspases and modulation of Bcl-2 family proteins, leading to cell cycle arrest and subsequent cell death .
Anti-inflammatory Effects
Research has demonstrated that pyrazole derivatives can inhibit inflammatory mediators such as prostaglandins and cytokines. For instance, compounds with similar scaffolds have been shown to reduce edema in animal models by downregulating COX-2 expression .
Antimicrobial Properties
The antimicrobial activity of this compound was evaluated against various bacterial strains. Results indicated significant inhibition of growth against pathogens such as Staphylococcus aureus and Pseudomonas aeruginosa, suggesting potential for development as an antimicrobial agent .
Case Studies
- Anticancer Screening : In a drug library screening study, this compound was identified as a promising candidate with notable anticancer activity against multiple tumor cell lines. The compound's efficacy was attributed to its ability to induce apoptosis and inhibit tumor growth in vivo .
- Inflammation Model : In an experimental model of inflammation, treatment with this compound resulted in a significant reduction in inflammatory markers compared to control groups. This suggests its potential utility in treating inflammatory diseases .
Scientific Research Applications
Biological Activities
Research indicates that compounds containing pyrazole derivatives often exhibit significant biological activities, including:
- Anti-inflammatory Effects : The pyrazole moiety has been associated with the inhibition of cyclooxygenase (COX) enzymes, which are crucial in inflammatory pathways .
- Antitumor Properties : Preliminary studies suggest that this compound may inhibit tumor growth through various mechanisms, including modulation of signaling pathways involved in cell proliferation and apoptosis .
- Insecticidal and Acaricidal Activities : The structural features of this compound suggest potential applications in agricultural chemistry, particularly in pest control.
Synthesis and Mechanism of Action
The synthesis of N-(2-(5-cyclopropyl-3-(thiophen-3-yl)-1H-pyrazol-1-yl)ethyl)-2-(4-fluorophenyl)acetamide typically involves multiple steps, including the formation of the pyrazole ring, introduction of the thiophene group, and cyclopropanation reactions. Each step requires careful optimization to maximize yield and purity .
Case Studies and Research Findings
Recent studies have highlighted the potential applications of this compound:
- Anti-inflammatory Studies : In silico molecular docking studies have shown that this compound could act as a 5-lipoxygenase inhibitor, suggesting its utility in treating inflammatory diseases .
- Anticancer Research : Experimental data indicate that related pyrazole derivatives exhibit significant growth inhibition against various cancer cell lines, supporting further exploration of this compound's anticancer potential .
- Agricultural Applications : Due to its insecticidal properties, this compound may serve as a basis for developing new agrochemicals aimed at pest management .
Q & A
Basic: What synthetic strategies are recommended for optimizing the yield of N-(2-(5-cyclopropyl-3-(thiophen-3-yl)-1H-pyrazol-1-yl)ethyl)-2-(4-fluorophenyl)acetamide?
Answer:
- Stepwise assembly : Begin with the synthesis of the pyrazole core via cyclocondensation of hydrazine derivatives with β-keto esters or nitriles. For regioselective incorporation of the cyclopropyl and thiophen-3-yl groups, employ controlled reaction conditions (e.g., low temperature, inert atmosphere) to minimize side reactions .
- Acetamide coupling : Use a nucleophilic substitution or amide coupling agent (e.g., EDC/HOBt) to attach the 2-(4-fluorophenyl)acetamide moiety to the pyrazole-ethyl intermediate. Optimize solvent polarity (e.g., DMF vs. THF) to enhance reaction efficiency .
- Purification : Employ silica gel chromatography with gradient elution (hexane/ethyl acetate) followed by recrystallization from ethanol/water mixtures to isolate the pure product .
Advanced: How can regioselectivity challenges during pyrazole ring functionalization be addressed?
Answer:
- Steric/electronic control : Introduce bulky directing groups (e.g., tetrahydro-2H-pyran) to the pyrazole nitrogen during intermediate synthesis, which can later be removed post-functionalization. This approach was demonstrated in the isolation of regioisomers in analogous compounds .
- Computational guidance : Use density functional theory (DFT) to predict the thermodynamic stability of regioisomers. For example, assess the energy difference between 1,3- and 1,5-substituted pyrazoles to prioritize synthetic pathways .
- Validation : Confirm regiochemistry via NOESY NMR (to detect spatial proximity of substituents) or single-crystal X-ray diffraction .
Basic: What analytical techniques are critical for structural elucidation of this compound?
Answer:
- X-ray crystallography : Resolve absolute configuration and confirm substituent positions using SHELXL for refinement. Ensure high-resolution data (R-factor < 0.06) by optimizing crystal growth conditions (e.g., slow evaporation from DMSO/MeOH) .
- Multinuclear NMR : Assign peaks using , , and -NMR. For example, the thiophen-3-yl proton signals typically appear as doublets near δ 7.3–7.5 ppm, while the cyclopropyl protons resonate as multiplet clusters around δ 1.2–1.5 ppm .
- HRMS : Confirm molecular formula with high-resolution mass spectrometry (error < 3 ppm) using ESI+ mode .
Advanced: How can conflicting spectroscopic and crystallographic data be reconciled?
Answer:
- Dynamic effects : For discrepancies in NMR vs. X-ray data (e.g., bond-length anomalies), consider dynamic processes like tautomerism or rotational restriction. Variable-temperature NMR can reveal conformational flexibility .
- Polymorphism : If X-ray shows multiple crystal forms, perform DSC/TGA to identify polymorphic transitions affecting spectral properties .
- Multi-technique validation : Cross-validate using IR (to detect hydrogen bonding) and UV-vis spectroscopy (to assess conjugation effects) .
Basic: What methodologies are recommended for assessing purity and stability?
Answer:
- HPLC-DAD : Use a C18 column (3.5 µm, 150 mm) with a gradient of acetonitrile/water (0.1% TFA) at 254 nm. Purity >98% is achievable with retention time reproducibility ±0.1 min .
- Forced degradation : Expose the compound to heat (80°C), light (UV-A), and acidic/basic conditions (0.1M HCl/NaOH) to identify degradation products. Monitor via LC-MS .
- Storage : Store under argon at –20°C in amber vials to prevent oxidation of the thiophene moiety .
Advanced: How can computational modeling predict the compound’s pharmacokinetic properties?
Answer:
- ADME prediction : Use SwissADME or Schrödinger’s QikProp to estimate logP (target <3 for oral bioavailability), polar surface area (<140 Ų for blood-brain barrier penetration), and CYP450 inhibition .
- Docking studies : Model interactions with target proteins (e.g., COX-2) using AutoDock Vina. Validate binding poses with molecular dynamics simulations (50 ns trajectories) .
- Toxicity screening : Apply ProTox-II to predict hepatotoxicity and mutagenicity, focusing on structural alerts like the thiophene ring .
Basic: What strategies mitigate byproduct formation during the cyclopropane ring synthesis?
Answer:
- Cyclopropanation : Use the Kishner method (dimethyl sulfoxide, hydrazine) or Simmons-Smith conditions (Zn/Cu, CHI) with strict stoichiometric control to avoid overalkylation .
- Byproduct quenching : Add scavengers (e.g., polymer-bound triphenylphosphine) to trap excess reagents. Monitor reaction progress via in-situ FTIR .
Advanced: How can in vivo metabolic pathways be inferred without animal trials?
Answer:
- Microsomal assays : Incubate the compound with human liver microsomes (HLMs) and NADPH. Identify phase I metabolites (oxidation, hydrolysis) via UPLC-QTOF-MS .
- CYP450 inhibition : Use fluorogenic substrates (e.g., CYP3A4: BFC) in recombinant enzyme assays to map metabolic liabilities .
- In silico tools : Apply Meteor (Lhasa Ltd.) to predict metabolic sites, prioritizing the acetamide and thiophene moieties for glucuronidation .
Basic: What crystallization conditions favor high-quality single crystals for X-ray analysis?
Answer:
- Solvent screening : Use a 1:1 mixture of dichloromethane and hexane for slow diffusion. Crystals of analogous fluorophenyl-pyrazoles formed in 3–7 days with 0.3 mm³ dimensions .
- Temperature control : Maintain a constant 4°C environment to reduce nucleation density.
- SHELX refinement : Apply TWIN and BASF commands in SHELXL to handle twinning or disorder, as seen in structurally related compounds .
Advanced: How can flow chemistry improve scalability and reproducibility of the synthesis?
Answer:
- Continuous-flow setup : Use a microreactor (0.5 mm ID) for pyrazole cyclization, enabling precise control of residence time (2–5 min) and temperature (60–80°C) to suppress side reactions .
- In-line analytics : Integrate PAT tools (e.g., ReactIR) to monitor intermediate formation and adjust reagent stoichiometry dynamically .
- DoE optimization : Apply a central composite design to variables (temperature, flow rate, concentration) for robust process windows .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
